molecular formula C9H12N2O4 B10902791 Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate

Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B10902791
M. Wt: 212.20 g/mol
InChI Key: VZBRPIMRMOWKRT-UHFFFAOYSA-N
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Description

Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two ester groups at positions 3 and 5, and an ethyl group at position 1. It is widely used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of ethyl hydrazine with diethyl oxalate, followed by cyclization and esterification. The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium ethoxide to facilitate the formation of the pyrazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature control and the use of continuous flow reactors. This ensures a higher yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and carboxylic acids .

Scientific Research Applications

Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

  • Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
  • Dimethyl 1-phenyl-1H-pyrazole-3,5-dicarboxylate
  • Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate

Comparison: Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .

Biological Activity

Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate (DMED) is a heterocyclic compound with significant biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of DMED, including its mechanisms of action, synthetic routes, and comparative studies with analogs.

DMED is characterized by a pyrazole ring with two carboxylate ester groups at positions 3 and 5, and an ethyl group at position 1. Its molecular formula is C₁₀H₁₂N₂O₄, with a molecular weight of approximately 226.23 g/mol. The compound's structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that DMED exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism involves interference with microbial metabolic pathways, potentially through enzyme inhibition or disruption of cellular processes.

Table 1: Antimicrobial Activity of DMED

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

DMED has also been evaluated for its anticancer properties. Studies have demonstrated its potential to inhibit the proliferation of cancer cell lines, including lung (A549) and breast (MDA-MB-231) carcinoma cells. The compound appears to induce apoptosis and cell cycle arrest in these cells.

Table 2: Anticancer Activity of DMED

Cell LineIC50 (µM)Mechanism of ActionReference
A549 (Lung carcinoma)10.5Induction of apoptosis
MDA-MB-231 (Breast carcinoma)12.3Cell cycle arrest at G2/M phase

The biological activity of DMED can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : DMED has been shown to inhibit enzymes that are crucial for microbial survival and cancer cell proliferation.
  • Receptor Modulation : The compound may also act as a modulator for certain receptors involved in cell signaling pathways.

Synthesis

The synthesis of DMED typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of ethyl acetoacetate with hydrazine hydrate followed by esterification processes. This synthetic route is advantageous for producing high yields in a cost-effective manner.

Table 3: Synthetic Routes for DMED

Reaction TypeReagentsConditions
CyclizationEthyl acetoacetate, hydrazine hydrateReflux in ethanol
EsterificationDMED with alcoholsAcid-catalyzed conditions

Case Studies

Several studies have highlighted the potential therapeutic applications of DMED:

  • Antimicrobial Efficacy Study : A study demonstrated that DMED significantly reduced the viability of Staphylococcus aureus in vitro, suggesting its potential as an antibacterial agent in clinical settings .
  • Anticancer Evaluation : In a comparative study against standard chemotherapeutics, DMED exhibited comparable IC50 values to cisplatin in lung carcinoma models, indicating its promise as an alternative therapeutic agent .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

dimethyl 1-ethylpyrazole-3,5-dicarboxylate

InChI

InChI=1S/C9H12N2O4/c1-4-11-7(9(13)15-3)5-6(10-11)8(12)14-2/h5H,4H2,1-3H3

InChI Key

VZBRPIMRMOWKRT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OC)C(=O)OC

Origin of Product

United States

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